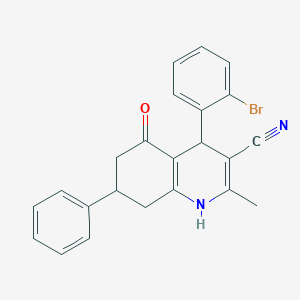

4-(2-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Beschreibung

4-(2-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl group, a phenyl group, and a carbonitrile group

Eigenschaften

IUPAC Name |

4-(2-bromophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN2O/c1-14-18(13-25)22(17-9-5-6-10-19(17)24)23-20(26-14)11-16(12-21(23)27)15-7-3-2-4-8-15/h2-10,16,22,26H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCVAIQEYVKTSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a brominated aromatic compound. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has demonstrated that derivatives of hexahydroquinoline compounds exhibit significant antitumor activity. In particular, studies indicate that 4-arylpolyhydroquinoline derivatives have shown promise as anti-glioma agents. The structure of the compound allows it to interact with biological targets involved in tumor growth and proliferation. For example, one study highlighted the compound's efficacy against glioblastoma multiforme cells, which are notoriously difficult to treat .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Certain derivatives have displayed activity against various bacterial strains and fungi. This antimicrobial effect is attributed to the ability of the compound to disrupt microbial cell membranes or interfere with metabolic processes within the pathogens .

Central Nervous System (CNS) Activity

Compounds similar to 4-(2-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile have been noted for their CNS activity. These compounds may possess potential as treatments for neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Synthesis Methodology

The synthesis of this compound typically involves a multi-step process that includes the reaction of 5,5-dimethyl-cyclohexane-1,3-dione with appropriate aryl aldehydes and amino acids under reflux conditions. This synthetic route allows for the introduction of various substituents that can enhance biological activity or alter physical properties .

Structural Characteristics

The crystal structure analysis of similar compounds has provided insights into their molecular geometry and electronic properties. The presence of bromine as a substituent enhances the electron-withdrawing characteristics of the molecule, which may play a role in its reactivity and biological interactions .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(2-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The carbonitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(3-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

- 4-(4-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The unique structural features of 4-(2-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, such as the position of the bromine atom and the presence of the carbonitrile group, contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various research fields.

Biologische Aktivität

The compound 4-(2-Bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a member of the hexahydroquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C26H26BrN3O

- Molecular Weight : 480.39354 g/mol

- CAS Number : 303137-31-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an allosteric modulator and its effects on free fatty acid receptors (FFA3), which are implicated in metabolic regulation and inflammation.

Structure–Activity Relationship (SAR)

Research indicates that the introduction of bromine in the phenyl ring significantly influences the compound's pharmacological properties. For instance, studies have shown that while certain derivatives exhibit agonist activity at FFA3 receptors, others may act as positive allosteric modulators without direct activation .

Biological Activities

The compound has demonstrated a range of biological activities:

- Antimicrobial Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

Case Studies and Research Findings

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

- Absorption : The lipophilicity due to the bromophenyl group enhances membrane permeability.

- Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism, which can influence its bioavailability.

- Excretion : Primarily excreted via renal pathways following metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.